molecular formula C32H39NO4 B12623329 4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate CAS No. 919301-76-1

4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate

Cat. No.: B12623329
CAS No.: 919301-76-1
M. Wt: 501.7 g/mol
InChI Key: WVIJYBKMTSJDGU-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with benzoic acid derivatives under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism by which 4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate exerts its effects involves its ability to scavenge reactive oxygen species (ROS). It interacts with molecular targets such as superoxide and hydrogen peroxide, facilitating their metabolism and inhibiting harmful oxidative reactions . This action is crucial in reducing oxidative stress and protecting biological systems from damage.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-TEMPO: A related compound known for its use as a catalyst and chemical oxidant.

    4-Acetoxy-TEMPO: Similar in structure but with an acetoxy group, used in different oxidation reactions.

    4-Methanesulfonoxy-TEMPO: Another derivative with a methanesulfonoxy group, utilized in specific synthetic applications[][5].

Uniqueness

4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and stable radical intermediates[5][5].

Properties

CAS No.

919301-76-1

Molecular Formula

C32H39NO4

Molecular Weight

501.7 g/mol

IUPAC Name

[4-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy-2,4-diphenylbutyl] benzoate

InChI

InChI=1S/C32H39NO4/c1-31(2)21-28(34)22-32(3,4)33(31)37-29(25-16-10-6-11-17-25)20-27(24-14-8-5-9-15-24)23-36-30(35)26-18-12-7-13-19-26/h5-19,27-29,34H,20-23H2,1-4H3

InChI Key

WVIJYBKMTSJDGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC(CC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)(C)C)O)C

Origin of Product

United States

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